N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the indole and benzene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O3S/c1-13-7-6-8-18-17(16(4)23-21(13)18)9-10-22-27(24,25)20-12-19(26-5)14(2)11-15(20)3/h6-8,11-12,22-23H,9-10H2,1-5H3 |
InChI Key |
IVJGNIJOQDBJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Origin of Product |
United States |
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